molecular formula C16H19Cl2N3O B6273423 2-[8-(benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine dihydrochloride CAS No. 2060006-67-7

2-[8-(benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B6273423
CAS No.: 2060006-67-7
M. Wt: 340.2
InChI Key:
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Description

2-[8-(benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine dihydrochloride is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-(benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine dihydrochloride typically involves the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone, followed by functionalization of the imidazo[1,2-a]pyridine core. One common method involves the use of α-bromoketones and 2-aminopyridines under mild reaction conditions to form the imidazo[1,2-a]pyridine scaffold . The reaction is usually carried out in the presence of iodine and tert-butyl hydroperoxide (TBHP) in toluene or ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[8-(benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-[8-(benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[8-(benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[8-(benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine dihydrochloride is unique due to its specific benzyloxy substitution, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for the development of new therapeutic agents and for studying structure-activity relationships in medicinal chemistry .

Properties

CAS No.

2060006-67-7

Molecular Formula

C16H19Cl2N3O

Molecular Weight

340.2

Purity

90

Origin of Product

United States

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